4-{2-[(E)-Benzylideneamino]ethyl}benzene-1-sulfonamide
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Overview
Description
4-{2-[(E)-Benzylideneamino]ethyl}benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry due to their antibacterial properties. This compound features a benzylideneamino group attached to an ethyl chain, which is further connected to a benzene ring substituted with a sulfonamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[(E)-Benzylideneamino]ethyl}benzene-1-sulfonamide typically involves the condensation of benzaldehyde with 4-(2-aminoethyl)benzenesulfonamide. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the imine bond (Schiff base formation). The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization from an appropriate solvent, such as ethanol .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems for the addition of reagents and monitoring of reaction parameters ensures consistency and efficiency in the production process .
Chemical Reactions Analysis
Types of Reactions
4-{2-[(E)-Benzylideneamino]ethyl}benzene-1-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction of the imine bond can yield the corresponding amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
4-{2-[(E)-Benzylideneamino]ethyl}benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting carbonic anhydrase enzymes.
Medicine: Explored for its antibacterial and anticancer properties.
Mechanism of Action
The mechanism of action of 4-{2-[(E)-Benzylideneamino]ethyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of carbonic anhydrase enzymes, preventing the conversion of carbon dioxide to bicarbonate. This inhibition disrupts the pH balance within cells, leading to reduced cell proliferation and potential cell death . The compound’s antibacterial activity is attributed to its ability to interfere with folic acid synthesis in bacteria, similar to other sulfonamides .
Comparison with Similar Compounds
Similar Compounds
4-(2-Aminoethyl)benzenesulfonamide: A precursor in the synthesis of 4-{2-[(E)-Benzylideneamino]ethyl}benzene-1-sulfonamide.
Sulfamethazine: Another sulfonamide with antibacterial properties.
Sulfadiazine: Used in combination with other drugs to treat infections.
Uniqueness
This compound is unique due to its specific structure, which allows it to form Schiff bases and exhibit a range of biological activities. Its ability to inhibit carbonic anhydrase enzymes and its potential anticancer properties set it apart from other sulfonamides .
Properties
CAS No. |
834917-19-0 |
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Molecular Formula |
C15H16N2O2S |
Molecular Weight |
288.4 g/mol |
IUPAC Name |
4-[2-(benzylideneamino)ethyl]benzenesulfonamide |
InChI |
InChI=1S/C15H16N2O2S/c16-20(18,19)15-8-6-13(7-9-15)10-11-17-12-14-4-2-1-3-5-14/h1-9,12H,10-11H2,(H2,16,18,19) |
InChI Key |
PLCQVPWOCPLUCO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=NCCC2=CC=C(C=C2)S(=O)(=O)N |
Origin of Product |
United States |
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